4-Hydroxy-6-nitroquinoline-2-carboxylic acid

Description

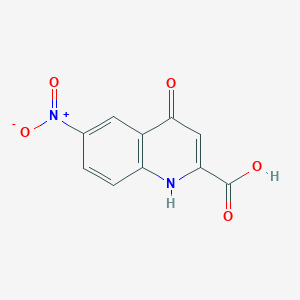

4-Hydroxy-6-nitroquinoline-2-carboxylic acid (C₁₀H₆N₂O₅; molecular weight: 234.165 g/mol) is a quinoline derivative characterized by a hydroxyl group at position 4, a nitro group at position 6, and a carboxylic acid moiety at position 2 (Figure 1). Its structure confers unique physicochemical properties, including acidity from the carboxylic acid (pKa ~2–3) and hydrogen-bonding capacity from the hydroxyl and nitro groups.

Properties

IUPAC Name |

6-nitro-4-oxo-1H-quinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O5/c13-9-4-8(10(14)15)11-7-2-1-5(12(16)17)3-6(7)9/h1-4H,(H,11,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQFRZQHCZNAUOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201216993 | |

| Record name | 1,4-Dihydro-6-nitro-4-oxo-2-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201216993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52980-08-2 | |

| Record name | 1,4-Dihydro-6-nitro-4-oxo-2-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52980-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dihydro-6-nitro-4-oxo-2-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201216993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Reagents

A typical procedure involves dissolving 4-hydroxyquinoline-2-carboxylic acid in a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) at a molar ratio of 3:1. The exothermic nature of nitration necessitates strict temperature control (0–5°C) to prevent decomposition or over-nitration. After 4–6 hours, the reaction mixture is quenched in ice water, yielding a crude product that is purified via recrystallization from ethanol/water (Table 1).

Table 1: Nitration Reaction Parameters

| Parameter | Value/Range |

|---|---|

| Temperature | 0–5°C |

| Reaction Time | 4–6 hours |

| H₂SO₄:HNO₃ Ratio | 3:1 (v/v) |

| Yield (Crude) | 65–70% |

| Purification Method | Ethanol/Water Recrystallization |

Challenges and Mitigation Strategies

-

Side Reactions : Over-nitration or sulfonation of the aromatic ring can occur if temperatures exceed 10°C. Implementing a jacketed reactor with circulating coolant minimizes thermal fluctuations.

-

Product Isolation : The crude product often contains residual sulfuric acid, which is neutralized with aqueous sodium bicarbonate (NaHCO₃) prior to recrystallization.

Multi-Step Synthesis via Intermediate Protection

For substrates sensitive to nitration conditions, a protection-deprotection strategy is employed. This approach involves temporarily masking the hydroxyl group to prevent undesired oxidation or side reactions.

Acetyl Protection Methodology

-

Acetylation : 4-Hydroxyquinoline-2-carboxylic acid is treated with acetic anhydride ((CH₃CO)₂O) in pyridine, converting the hydroxyl group to an acetyl-protected derivative.

-

Nitration : The acetylated intermediate undergoes nitration under standard conditions (H₂SO₄/HNO₃, 0–5°C).

-

Deprotection : The acetyl group is removed via hydrolysis using 10% NaOH at 80°C for 2 hours.

Table 2: Protection-Deprotection Synthesis Data

| Step | Conditions | Yield (%) |

|---|---|---|

| Acetylation | (CH₃CO)₂O, Pyridine, 25°C | 92 |

| Nitration | H₂SO₄/HNO₃, 0–5°C | 68 |

| Deprotection | 10% NaOH, 80°C | 85 |

| Overall Yield | 53% |

Comparative Advantages

-

Selectivity : Protection of the hydroxyl group reduces competing reactions during nitration, improving regioselectivity.

-

Purity : The acetyl group enhances solubility, facilitating purification via column chromatography (silica gel, ethyl acetate/hexane).

Industrial-Scale Production Using Continuous Flow Reactors

Industrial synthesis prioritizes scalability and safety, often employing continuous flow reactors to optimize mass and heat transfer.

Process Design

-

Reactor Configuration : A two-stage system separates nitration and quenching phases.

-

Residence Time : 30 minutes per stage at 5°C ensures complete reaction while minimizing decomposition.

-

Automated pH Control : In-line sensors adjust NaHCO₃ addition during quenching to maintain pH 6–7, preventing acid-catalyzed degradation.

Table 3: Industrial Process Metrics

| Metric | Value |

|---|---|

| Annual Capacity | 50–100 metric tons |

| Purity (HPLC) | >99% |

| Energy Consumption | 15 kWh/kg |

| Waste Generation | 0.8 kg/kg product |

Analytical Validation of Synthetic Products

Ensuring the identity and purity of this compound requires multimodal characterization.

Spectroscopic Techniques

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-6-nitroquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 4-position can be oxidized to form a quinone derivative.

Reduction: The nitro group at the 6-position can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The carboxylic acid group at the 2-position can undergo nucleophilic substitution reactions to form esters or amides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

Substitution: Alcohols or amines in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).

Major Products Formed

Oxidation: Quinone derivatives

Reduction: 4-Hydroxy-6-aminoquinoline-2-carboxylic acid

Substitution: Esters or amides of this compound

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as an important intermediate in the synthesis of more complex heterocyclic compounds, particularly in the development of substituted quinolines and cinnolines, which are valuable in medicinal chemistry.

Biology

- Enzyme Inhibition : Research indicates that 4-hydroxy-6-nitroquinoline-2-carboxylic acid can act as an enzyme inhibitor. Its interactions with biological macromolecules may lead to therapeutic applications in diseases associated with enzyme dysfunction.

- Antimicrobial Activity : Studies have demonstrated significant antimicrobial properties against various pathogens, including Pseudomonas aeruginosa and Klebsiella pneumoniae, with effective minimum inhibitory concentration (MIC) values reported .

Medicine

- Anticancer Properties : The compound has shown cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent. Derivatives have been tested for selective toxicity towards resistant cancer cells compared to standard treatments like doxorubicin .

Antimicrobial Efficacy

A study evaluated the antimicrobial effects of various quinoline derivatives, including this compound. The results indicated profound antimicrobial effects against both Gram-positive and Gram-negative bacteria, with significant morphological changes observed in treated microorganisms .

Cytotoxicity Assessment

In a comparative study on cancer cell lines, derivatives of this compound were assessed for their cytotoxic properties. Results showed that specific modifications led to enhanced selectivity towards resistant cancer cells compared to standard treatments like doxorubicin .

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-nitroquinoline-2-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the hydroxyl and carboxylic acid groups can form hydrogen bonds with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives with hydroxy, nitro, and carboxylic acid substituents exhibit diverse biological and chemical profiles. Below is a comparative analysis of structurally related compounds:

Structural and Functional Analogues

Biological Activity

4-Hydroxy-6-nitroquinoline-2-carboxylic acid (C10H6N2O5) is a heterocyclic compound belonging to the quinoline family. Its unique structure, featuring a hydroxyl group at the 4-position, a nitro group at the 6-position, and a carboxylic acid group at the 2-position, imparts significant biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

The synthesis of this compound typically involves the nitration of 4-hydroxyquinoline-2-carboxylic acid using concentrated sulfuric and nitric acids under controlled conditions. This approach allows for better yield and safety in industrial applications. The compound's molecular structure is critical for its biological activity, as the functional groups facilitate interactions with biological macromolecules.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : This compound has shown promising antimicrobial properties against various bacteria and fungi. Studies have reported significant inhibition zones against pathogens such as Pseudomonas aeruginosa and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values indicating effective antimicrobial action .

- Enzyme Inhibition : It has been investigated as an inhibitor for various enzymes, which may lead to therapeutic applications in treating diseases associated with enzyme dysfunction .

- Cytotoxicity : The compound has demonstrated cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent. For instance, derivatives of this compound showed selective toxicity towards doxorubicin-resistant cancer cells .

The mechanism of action of this compound involves:

- Bioreduction of Nitro Group : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.

- Hydrogen Bonding : The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological macromolecules, influencing their activity and function.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds derived from this structure may induce ROS generation, contributing to cytotoxicity through oxidative stress mechanisms .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other quinoline derivatives:

| Compound Name | Unique Features |

|---|---|

| 4-Hydroxyquinoline-2-carboxylic acid | Lacks the nitro group; different reactivity and activity |

| 6-Nitroquinoline-2-carboxylic acid | Lacks the hydroxyl group; affects hydrogen bonding |

| 4-Hydroxy-2-quinolone | Lacks the carboxylic acid group; different applications |

The presence of both hydroxyl and nitro groups in this compound provides a distinctive combination of properties not found in other compounds, enhancing its potential for diverse applications in medicinal chemistry.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various quinoline derivatives, including this compound. The results indicated profound antimicrobial effects against both Gram-positive and Gram-negative bacteria, with significant morphological changes observed in treated microorganisms .

- Cytotoxicity Assessment : In a comparative study on cancer cell lines, derivatives of this compound were assessed for their cytotoxic properties. Results showed that specific modifications led to enhanced selectivity towards resistant cancer cells compared to standard treatments like doxorubicin .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-Hydroxy-6-nitroquinoline-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nitration of a hydroxyquinoline precursor followed by carboxylation. For example, nitration of 4-hydroxyquinoline derivatives using nitric acid/sulfuric acid mixtures at controlled temperatures (0–5°C) minimizes side reactions like ring sulfonation. Carboxylation via Kolbe-Schmitt reaction under high CO₂ pressure (5–10 atm) and alkaline conditions (KOH/NaOH) introduces the carboxylic acid group at position 2 . Key factors include:

- Temperature control : Excess heat during nitration can lead to decomposition of the nitro group.

- Protective groups : Temporary protection of the hydroxyl group (e.g., acetyl) prevents oxidation during nitration .

- Yield optimization : Yields typically range from 40–60%; purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) improves purity (>95%) .

Q. How can the structure of this compound be confirmed analytically?

- Methodology : Use a combination of:

- NMR : NMR shows characteristic peaks for the hydroxyl proton (δ 10–12 ppm, broad), nitro group deshielding effects on adjacent protons, and carboxylic acid proton (δ 12–14 ppm). NMR confirms the carboxylate carbon at ~170 ppm .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) paired with high-resolution mass spectrometry (HRMS) validates molecular weight (calculated for C₁₀H₆N₂O₅: 234.03 g/mol) .

- FT-IR : Peaks at ~1680 cm⁻¹ (carboxylic acid C=O), 1520 cm⁻¹ (asymmetric NO₂ stretch), and 1340 cm⁻¹ (symmetric NO₂ stretch) confirm functional groups .

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Methodology :

- Light sensitivity : The nitro group makes the compound prone to photodegradation. Store in amber vials at –20°C under inert gas (N₂/Ar) .

- Moisture control : Hygroscopic carboxylic acid group necessitates desiccants (silica gel) in storage containers .

- Stability assays : Monitor degradation via HPLC every 3–6 months; >10% degradation warrants repurification .

Advanced Research Questions

Q. How does the nitro group at position 6 influence the compound’s reactivity compared to analogs with methoxy or amino groups?

- Mechanistic insights :

- Electron-withdrawing effects : The nitro group reduces electron density at position 6, making the quinoline ring less susceptible to electrophilic substitution but more reactive toward nucleophilic attack (e.g., SNAr reactions with amines/thiols) .

- Acidity : The hydroxyl group at position 4 has a pKa of ~8.5 (lower than methoxy analogs due to nitro’s electron-withdrawing effect), enhancing solubility in alkaline buffers .

- Comparative data : Methoxy analogs (e.g., 2-Hydroxy-6-methoxy-quinoline-4-carboxylic acid) show higher stability but lower biological activity in antimicrobial assays .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Case study : Discrepancies in IC₅₀ values (e.g., 10 μM vs. 50 μM in kinase inhibition assays) may arise from:

- Purity variability : Impurities like 6-nitroquinoline side products (detectable via HPLC) can skew results. Reproduce assays with >98% pure batches .

- Assay conditions : Buffer pH affects ionization of the carboxylic acid group. Standardize assays at pH 7.4 (physiological conditions) .

- Negative controls : Include structurally similar inactive analogs (e.g., 4-Hydroxy-2-quinolone) to confirm target specificity .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodology :

- Docking studies : Use AutoDock Vina to model interactions between the compound and target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase). The nitro group’s orientation in the active site can predict binding affinity .

- QSAR models : Correlate substituent effects (e.g., replacing nitro with cyano) with logP and IC₅₀ values to prioritize derivatives for synthesis .

- DFT calculations : Evaluate nitro group reduction potential to predict metabolic stability in vivo .

Methodological Notes

- Synthesis Troubleshooting : If carboxylation yields drop below 30%, verify CO₂ pressure integrity and catalyst freshness (e.g., K₂CO₃ vs. NaOH) .

- Analytical Cross-Validation : Discrepancies between NMR and HRMS data often indicate residual solvents; re-dry samples under high vacuum .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.